molecular formula C12H12N2O2S2 B2763747 Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate CAS No. 478030-88-5

Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate

Cat. No.: B2763747
CAS No.: 478030-88-5
M. Wt: 280.36
InChI Key: LIHAOXHUFBVVMF-UHFFFAOYSA-N
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Description

Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is a chemical compound with the molecular formula C12H12N2O2S2 It is a member of the thiadiazole family, which is known for its diverse biological activities

Biochemical Analysis

Biochemical Properties

It is known that thiadiazole derivatives, to which this compound belongs, have been found to interact with various enzymes, proteins, and other biomolecules . For instance, some thiadiazole derivatives have been reported to act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .

Cellular Effects

It is known that thiadiazole derivatives can have a wide range of effects on cells . For example, some thiadiazole derivatives have been found to exhibit cytotoxic properties, indicating that they may have the potential to kill cancer cells .

Molecular Mechanism

It is known that thiadiazole derivatives can interact with various biomolecules and exert their effects at the molecular level . For instance, some thiadiazole derivatives have been found to inhibit certain enzymes .

Temporal Effects in Laboratory Settings

It is known that thiadiazole derivatives can have a range of effects over time .

Dosage Effects in Animal Models

It is known that the effects of thiadiazole derivatives can vary with dosage .

Metabolic Pathways

It is known that thiadiazole derivatives can be involved in various metabolic pathways .

Transport and Distribution

It is known that thiadiazole derivatives can be transported and distributed within cells and tissues .

Subcellular Localization

It is known that thiadiazole derivatives can be localized to various subcellular compartments .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate typically involves the reaction of 4-phenyl-1,2,3-thiadiazole-5-thiol with methyl 2-bromopropanoate. The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like ethanol. The mixture is refluxed for several hours, and the product is then purified by recrystallization or chromatography .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate can undergo various chemical reactions, including:

    Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group on the phenyl ring can be reduced to an amine.

    Substitution: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or reagents like tin(II) chloride in hydrochloric acid.

    Substitution: Acidic or basic hydrolysis using hydrochloric acid or sodium hydroxide.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Carboxylic acids.

Scientific Research Applications

Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and anticancer properties.

    Medicine: Potential therapeutic agent due to its biological activities.

    Industry: Could be used in the development of new materials with specific properties.

Comparison with Similar Compounds

Uniqueness: Methyl 2-[(4-phenyl-1,2,3-thiadiazol-5-yl)sulfanyl]propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a thiadiazole ring with a phenyl group and an ester functionality makes it a versatile compound for various applications.

Properties

IUPAC Name

methyl 2-(4-phenylthiadiazol-5-yl)sulfanylpropanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O2S2/c1-8(11(15)16-2)17-12-10(13-14-18-12)9-6-4-3-5-7-9/h3-8H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIHAOXHUFBVVMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)SC1=C(N=NS1)C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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